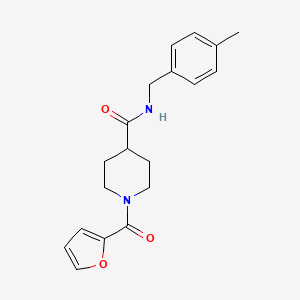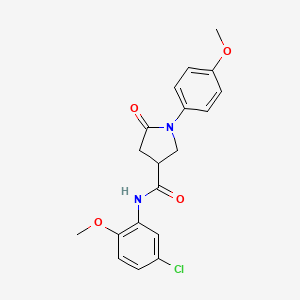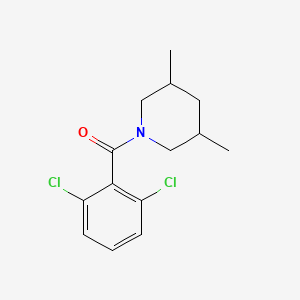
1-(furan-2-ylcarbonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a carboxamide group
Preparation Methods
The synthesis of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis for the formation of the furan ring . The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step typically involves the coupling of the furan and piperidine rings with the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring, to introduce various substituents.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide include:
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in the substituents on the furan ring.
Piperidine-4-carboxamide derivatives: These compounds have the piperidine ring and carboxamide group but differ in the substituents on the piperidine ring.
The uniqueness of 1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide lies in its combination of the furan and piperidine rings, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c1-14-4-6-15(7-5-14)13-20-18(22)16-8-10-21(11-9-16)19(23)17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |
InChI Key |
VYPTWVDJCZKIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(tert-butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171255.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11171261.png)
![N-(2,5-dimethylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171265.png)
![2-chloro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11171270.png)

![3-(butanoylamino)-N-[2-(butan-2-yl)phenyl]benzamide](/img/structure/B11171284.png)
![2-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11171289.png)
![N-(4-methylbenzyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11171298.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B11171299.png)
![4-methyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11171306.png)
![3-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11171315.png)
![4-{[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate](/img/structure/B11171323.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(propanoylamino)benzamide](/img/structure/B11171327.png)
